4-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-methylbenzoate
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Overview
Description
4-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-methylbenzoate is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a cyclohexyl group, and a methoxyphenyl ester
Preparation Methods
The synthesis of 4-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-methylbenzoate typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolidinone ring.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides.
Esterification: The final step involves the esterification of the methoxyphenyl group with 2-methylbenzoic acid under acidic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
4-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-methylbenzoate undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group, using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiazolidinone ring positions.
Common reagents used in these reactions include nitric acid for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-methylbenzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-methylbenzoate involves its interaction with specific molecular targets. The thiazolidinone ring and cyclohexyl group are believed to play crucial roles in its binding to enzymes or receptors, modulating their activity. Pathways involved may include inhibition of specific enzymes or disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar compounds include:
- 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate
Compared to these compounds, 4-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-methylbenzoate is unique due to its specific ester linkage and the presence of a methoxy group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25NO4S2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
[4-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] 2-methylbenzoate |
InChI |
InChI=1S/C25H25NO4S2/c1-16-8-6-7-11-19(16)24(28)30-20-13-12-17(14-21(20)29-2)15-22-23(27)26(25(31)32-22)18-9-4-3-5-10-18/h6-8,11-15,18H,3-5,9-10H2,1-2H3/b22-15- |
InChI Key |
LIGRIYQUZUARMG-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4CCCCC4)OC |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4CCCCC4)OC |
Origin of Product |
United States |
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